molecular formula C13H18FNO3 B13574688 Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate

Cat. No.: B13574688
M. Wt: 255.28 g/mol
InChI Key: PXLWDYOUWTYABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate is a synthetic organic compound with the molecular formula C13H18FNO3 It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate typically involves the reaction of (S)-2-amino-2-(3-fluorophenyl)ethanol with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent like tert-butanol. The mixture is heated to around 75°C for several hours, followed by cooling and purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can be detected using various spectroscopic techniques, making it useful in tracing biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylcarbamate moiety can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(4-fluorophenyl)-2-hydroxyethylcarbamate
  • Tert-butyl 1-(3-chlorophenyl)-2-hydroxyethylcarbamate
  • Tert-butyl 1-(3-bromophenyl)-2-hydroxyethylcarbamate

Uniqueness

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate is unique due to the presence of the fluorine atom at the meta position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and binding properties, making it distinct from its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)

InChI Key

PXLWDYOUWTYABH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.